molecular formula C21H23NO3S B2921808 Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate CAS No. 1788589-86-5

Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2921808
CAS No.: 1788589-86-5
M. Wt: 369.48
InChI Key: QDMBWRLRWCBGRO-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds with similar structures has focused on the synthesis, crystal and molecular structure analysis, and the development of methodologies for producing derivatives with potential biological activities. For instance, studies have reported on the improved synthesis of related compounds, such as diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, highlighting methods to obtain derivatives in good yields (Obydennov, Röschenthaler, & Sosnovskikh, 2013). These methodologies are crucial for exploring the chemical space around compounds like "Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate" for potential applications.

Molecular Structure Studies

Crystal and molecular structure studies of closely related compounds provide insights into their conformation, stability, and potential interactions. For example, Kaur et al. (2012) reported on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, confirming structures through single crystal X-ray diffraction data. Such studies are fundamental in understanding the physicochemical properties that might influence the biological activity or material properties of similar compounds (Kaur et al., 2012).

Potential Applications in Biological Studies

While direct applications of "this compound" in biological systems were not found, research into similar compounds provides a foundation for hypothesizing potential uses. For instance, synthesis and fluorescence properties of new monastrol analogs conjugated fluorescent coumarin scaffolds suggest avenues for developing fluorescent probes or therapeutic agents (Al-Masoudi et al., 2015). Such compounds often exhibit interesting biological activities and can be used in studying biological pathways or as part of drug discovery efforts.

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-25-21(24)20-17(19-6-5-11-26-19)12-15(13-18(20)23)14-7-9-16(10-8-14)22(2)3/h5-11,13,17,20H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMBWRLRWCBGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)N(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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